N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide, also known as BMS-986177, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in regulating immune cell trafficking and inflammation. BMS-986177 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
Mechanism of Action
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide acts as a selective antagonist of the S1P1 receptor. S1P1 is expressed on the surface of immune cells and plays a critical role in regulating their trafficking and function. By blocking the S1P1 receptor, N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide prevents immune cells from leaving lymphoid tissues and entering inflamed tissues. This reduces the infiltration of immune cells into affected tissues and reduces inflammation.
Biochemical and Physiological Effects:
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been shown to reduce inflammation and immune cell infiltration in preclinical models of autoimmune diseases. In addition, N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been shown to reduce the severity of graft-versus-host disease in preclinical models. N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide in lab experiments include its potency and selectivity for the S1P1 receptor, as well as its favorable safety profile. However, the limitations of using N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide include its high cost and limited availability.
Future Directions
There are several potential future directions for the study of N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide. One direction is to further investigate its efficacy in preclinical models of autoimmune diseases and graft-versus-host disease. Another direction is to explore its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, there is potential for the development of new S1P1 receptor antagonists with improved pharmacokinetic properties and lower cost.
Synthesis Methods
The synthesis of N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide involves several steps, starting with the reaction of 2-furoic acid with 2-chloro-N-methyl-N-(4-piperidinyl)acetamide to form the intermediate 2-(2-chloro-1-(4-piperidinylcarbonyl)ethyl)-2-furamide. This intermediate is then reacted with benzylamine to form the key intermediate N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide. The final step involves the removal of the benzyl group using palladium on carbon to yield the pure compound.
Scientific Research Applications
N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been extensively studied in preclinical models of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. In these models, N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has been shown to reduce inflammation and immune cell infiltration in the affected tissues. N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide has also been studied in models of graft-versus-host disease, where it has been shown to improve survival and reduce the severity of the disease.
properties
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16(2)19(22-20(25)18-9-6-14-27-18)21(26)24-12-10-23(11-13-24)15-17-7-4-3-5-8-17/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBXPUWAXWFCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-benzylpiperazin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.